![molecular formula C30H21Br B14392799 2,2'-[(2-Bromo-1,3-phenylene)di(ethene-2,1-diyl)]dinaphthalene CAS No. 89441-53-2](/img/structure/B14392799.png)
2,2'-[(2-Bromo-1,3-phenylene)di(ethene-2,1-diyl)]dinaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(2-Bromo-1,3-phenylene)di(ethene-2,1-diyl)]dinaphthalene is an organic compound characterized by its complex aromatic structure. This compound features a bromine atom attached to a phenylene group, which is further connected to two naphthalene units via ethene linkages. The presence of multiple aromatic rings and a bromine substituent makes this compound interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Bromo-1,3-phenylene)di(ethene-2,1-diyl)]dinaphthalene typically involves a multi-step process. One common method includes the bromination of a phenylene precursor, followed by coupling reactions to introduce the ethene and naphthalene units. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve solvents like dichloromethane or toluene. The reactions are usually carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures the efficient production of 2,2’-[(2-Bromo-1,3-phenylene)di(ethene-2,1-diyl)]dinaphthalene with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(2-Bromo-1,3-phenylene)di(ethene-2,1-diyl)]dinaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation Reactions: The aromatic rings can be oxidized to form quinones or other oxygenated derivatives.
Reduction Reactions: The ethene linkages can be reduced to form saturated compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted naphthalenes, while oxidation can produce naphthoquinones.
Wissenschaftliche Forschungsanwendungen
2,2’-[(2-Bromo-1,3-phenylene)di(ethene-2,1-diyl)]dinaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism by which 2,2’-[(2-Bromo-1,3-phenylene)di(ethene-2,1-diyl)]dinaphthalene exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and aromatic rings can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-phenylethanone: Another brominated aromatic compound with different functional groups.
1,2-Dibromoethane: A simpler brominated compound used in different applications.
2-(2-Bromophenyl)-1,3-dioxolane: A brominated compound with a dioxolane ring.
Uniqueness
2,2’-[(2-Bromo-1,3-phenylene)di(ethene-2,1-diyl)]dinaphthalene is unique due to its combination of multiple aromatic rings and ethene linkages, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Eigenschaften
CAS-Nummer |
89441-53-2 |
|---|---|
Molekularformel |
C30H21Br |
Molekulargewicht |
461.4 g/mol |
IUPAC-Name |
2-[2-[2-bromo-3-(2-naphthalen-2-ylethenyl)phenyl]ethenyl]naphthalene |
InChI |
InChI=1S/C30H21Br/c31-30-26(18-14-22-12-16-24-6-1-3-8-28(24)20-22)10-5-11-27(30)19-15-23-13-17-25-7-2-4-9-29(25)21-23/h1-21H |
InChI-Schlüssel |
PSQRZXLTUHCJMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC3=C(C(=CC=C3)C=CC4=CC5=CC=CC=C5C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


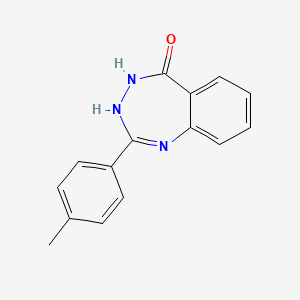
![Pyridine, 3-[[(4-methylphenyl)thio]methyl]-](/img/structure/B14392727.png)
![N-{1-[3,5-Bis(benzyloxy)phenyl]ethylidene}hydroxylamine](/img/structure/B14392737.png)

![1-[3-(4-Ethoxy-2-methylanilino)phenyl]ethan-1-one](/img/structure/B14392750.png)
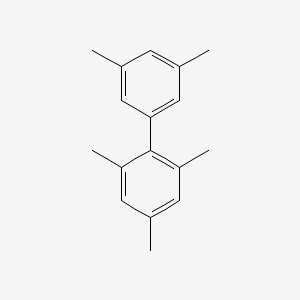
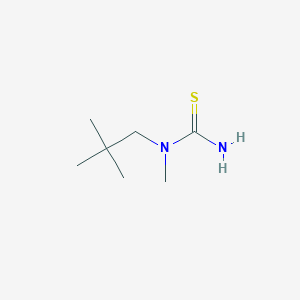
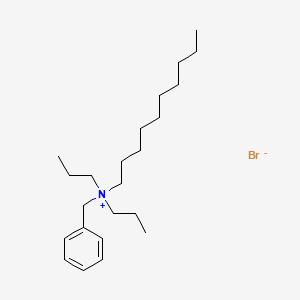
![2-Diazonio-1-[2-(methylamino)ethoxy]ethen-1-olate](/img/structure/B14392781.png)


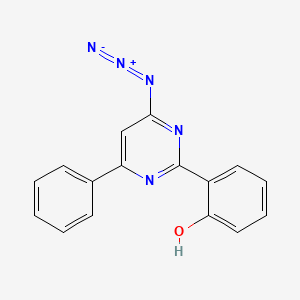
![1-[3,3-Di(benzenesulfonyl)propyl]piperidine](/img/structure/B14392804.png)
![N-[2-(2-Hydroxybutan-2-yl)phenyl]formamide](/img/structure/B14392813.png)
